STAT3 Inhibition with Functional Selectivity Over STAT1
In a BindingDB-curated assay from the Scripps Research Institute Molecular Screening Center, N-pyridin-2-yl-2-thiophen-2-ylacetamide inhibited STAT3 with an IC₅₀ of 8.06 µM, while showing no measurable activity against STAT1 (EC₅₀ > 55.7 µM), indicating functional selectivity for STAT3 over STAT1 . This selectivity contrasts with many non-selective STAT inhibitors that equipotently suppress both isoforms.
| Evidence Dimension | Target inhibition potency and selectivity |
|---|---|
| Target Compound Data | STAT3 IC₅₀ = 8.06 µM; STAT1 EC₅₀ > 55.7 µM |
| Comparator Or Baseline | Typical non-selective STAT inhibitors (e.g., Stattic) show similar potency against STAT3 and STAT1 (IC₅₀ ~5–10 µM for both). |
| Quantified Difference | >6.9-fold selectivity window for STAT3 over STAT1 based on the lower limit of the STAT1 assay. |
| Conditions | Biochemical assay; STAT3 [702-738, 740-752] and STAT1-alpha/beta; Homo sapiens |
Why This Matters
Selectivity for STAT3 over STAT1 is a key criterion for reducing immunosuppressive off-target effects in oncology drug discovery.
- [1] BindingDB. BDBM40067: N-(2-pyridinyl)-2-thiophen-2-ylacetamide. BindingDB, 2011. View Source
